(6-Bromonaphthalen-2-yl)methanol
Overview
Description
(6-Bromonaphthalen-2-yl)methanol: is a chemical compound with the molecular formula C11H9BrO and a molecular weight of 237.09 g/mol . It is used as an intermediate in the synthesis of various pharmaceuticals, including Adapalene, an antiacne agent . The compound is characterized by the presence of a bromine atom attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Scientific Research Applications
Chemistry: (6-Bromonaphthalen-2-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is a key intermediate in the synthesis of Adapalene, a medication used to treat acne. Its role in the synthesis of other bioactive molecules is also being explored .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
Target of Action
It’s worth noting that similar brominated compounds have been used in the development of fluorescent probes for β-amyloid plaques, which are associated with alzheimer’s disease .
Mode of Action
Brominated compounds like this have been used in the development of aggregation-induced emission (aie) fluorogens . These fluorogens exhibit enhanced fluorescence upon aggregation or binding with specific targets, such as β-amyloid plaques . The reversible binding between AIE-fluorogens and their targets enables single-molecule localization and super-resolution imaging .
Biochemical Pathways
The use of similar compounds in the detection of β-amyloid plaques suggests a potential role in the biochemical pathways related to alzheimer’s disease .
Result of Action
Similar compounds have been used to develop super-resolution imaging probes for β-amyloid plaques, providing detailed structural information about these plaques .
Action Environment
It’s worth noting that the performance of similar compounds in biological imaging applications can be influenced by factors such as ph, temperature, and the presence of other biological molecules .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromonaphthalen-2-yl)methanol typically involves the reduction of 6-bromonaphthalene-2-carboxylic acid. One common method includes the use of borane (BH3) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at low temperatures (0°C) and then allowed to proceed at ambient temperature for an extended period (16 hours) under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored at room temperature in a dry, sealed environment to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: (6-Bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: 6-Bromonaphthalene-2-carboxylic acid or 6-bromonaphthalene-2-carbaldehyde.
Reduction: 6-Bromonaphthalen-2-ylmethane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Comparison with Similar Compounds
- 6-Bromo-2-naphthylmethanol
- 2-Naphthalenemethanol, 6-bromo-
- 6-Bromo-2-(hydroxymethyl)naphthalene
Uniqueness: (6-Bromonaphthalen-2-yl)methanol is unique due to the specific positioning of the bromine atom on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAARRMBCEFVKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541715 | |
Record name | (6-Bromonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100751-63-1 | |
Record name | (6-Bromonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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